molecular formula C15H26O7S B126700 ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate CAS No. 204254-94-4

ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate

Cat. No. B126700
M. Wt: 350.4 g/mol
InChI Key: CNFGUAGRJCDUDT-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate, also known as Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate, is a useful research compound. Its molecular formula is C15H26O7S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of similar compounds has been explored for their potential applications in attracting specific insect species or as key intermediates for pharmaceuticals. For example, the stereoselective synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, involves key steps like asymmetric Diels–Alder reaction and iodolactonization (A. Raw & E. Jang, 2000).

Ring-Closing Metathesis

Ring-closing metathesis has been employed for synthesizing functionalized cyclohexene skeletons, demonstrating the versatility of cyclohexene derivatives in creating complex molecular architectures for potential antiviral drugs (Xin Cong & Z. Yao, 2006).

NMR Spectroscopy in Structural Analysis

NMR spectroscopy is a pivotal tool in revealing hydrogen bonding properties of polyols, aiding in understanding the solution behaviors of compounds with multiple hydroxy groups. This method provides insights into transient hydrogen bonding interactions, which are crucial for the functional properties of such molecules (G. Oruç, T. Varnali, & S. Bekiroğlu, 2018).

Bioactive Potentials

The extraction and characterization of secondary metabolites from natural sources, such as mollusks, have shown significant antioxidant and anti-inflammatory activities. These methodologies can be applied to synthesize and test the bioactive potentials of similar ethyl cyclohexene derivatives (K. Chakraborty & Minju Joy, 2019).

Anticancer Drug Synthesis

The synthesis of organotin(IV) complexes with amino acetate functionalized Schiff bases demonstrates the potential of cyclohexanecarboxylate derivatives in anticancer drug development. These complexes have shown promising cytotoxicity against various human tumor cell lines, highlighting the importance of such compounds in medicinal chemistry (T. S. Basu Baul, Smita Basu, D. Vos, & A. Linden, 2009).

properties

IUPAC Name

ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGUAGRJCDUDT-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R,5R)-Ethyl 3-hydroxy-5-((methylsulfonyl)oxy)-4-(pentan-3-yloxy)cyclohex-1-enecarboxylate

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